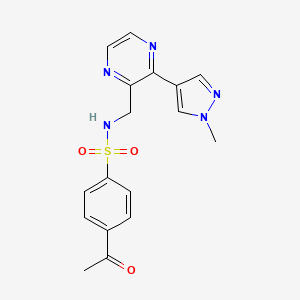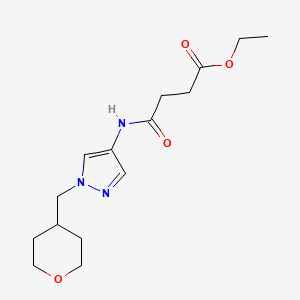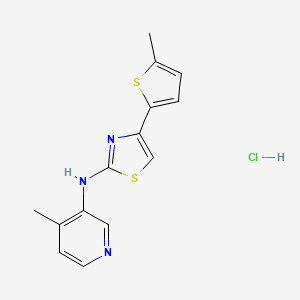![molecular formula C21H27N3O3 B2481817 N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide CAS No. 930067-87-1](/img/structure/B2481817.png)
N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide, commonly known as CPP-ACP, is a synthetic peptide that has been extensively researched in the field of dentistry. This peptide has been found to have various biochemical and physiological effects, making it a promising candidate for the development of novel dental products.
Mechanism of Action
CPP-ACP acts by binding to the tooth enamel and forming a protective layer over the tooth surface. This layer helps in the remineralization of the tooth by providing calcium and phosphate ions to the tooth surface. CPP-ACP also has antibacterial properties and can inhibit the growth of oral bacteria, which can lead to the formation of dental caries.
Biochemical and Physiological Effects:
CPP-ACP has been found to have various biochemical and physiological effects. It can help in the remineralization of tooth surfaces, inhibit the growth of oral bacteria, and reduce the formation of dental caries. CPP-ACP has also been found to have anti-inflammatory properties and can reduce the inflammation associated with periodontal disease.
Advantages and Limitations for Lab Experiments
The advantages of using CPP-ACP in lab experiments are its high specificity for tooth enamel, its ability to remineralize tooth surfaces, and its antibacterial properties. The limitations of using CPP-ACP in lab experiments are its high cost and the need for specialized equipment for its synthesis and purification.
Future Directions
There are several future directions for the research on CPP-ACP. One direction is the development of novel dental products that incorporate CPP-ACP for the prevention and treatment of dental caries. Another direction is the study of the long-term effects of CPP-ACP on tooth surfaces and oral health. Additionally, the use of CPP-ACP in other fields such as orthopedics and dermatology is also an area of future research.
Synthesis Methods
CPP-ACP is synthesized by a series of chemical reactions starting from the amino acid L-lysine. The synthesis involves the use of various reagents and solvents, and the final product is purified through multiple steps to obtain a highly pure form of CPP-ACP.
Scientific Research Applications
CPP-ACP has been extensively studied for its potential use in dental products. It has been found to have a high affinity for tooth enamel and can help in the remineralization of tooth surfaces. CPP-ACP has been incorporated into various dental products such as toothpaste, mouthwash, and chewing gum.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-27-18-6-4-16(5-7-18)20(26)17-8-12-24(13-9-17)14-19(25)23-21(15-22)10-2-3-11-21/h4-7,17H,2-3,8-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKYYJLQNHQIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2481735.png)


![ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2481739.png)
![6-Tert-butyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2481740.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2481741.png)

![{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2481743.png)
![N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2481745.png)
![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2481746.png)
![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)


